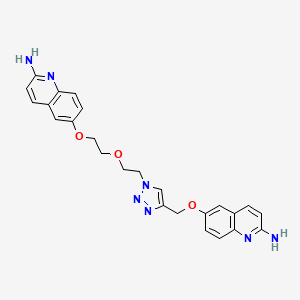

Nox2-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H25N7O3 |

|---|---|

Molecular Weight |

471.5 g/mol |

IUPAC Name |

6-[2-[2-[4-[(2-aminoquinolin-6-yl)oxymethyl]triazol-1-yl]ethoxy]ethoxy]quinolin-2-amine |

InChI |

InChI=1S/C25H25N7O3/c26-24-7-1-17-13-20(3-5-22(17)28-24)34-12-11-33-10-9-32-15-19(30-31-32)16-35-21-4-6-23-18(14-21)2-8-25(27)29-23/h1-8,13-15H,9-12,16H2,(H2,26,28)(H2,27,29) |

InChI Key |

KSINOUZCQBUXCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C=C1OCCOCCN3C=C(N=N3)COC4=CC5=C(C=C4)N=C(C=C5)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Novel Inhibitors of NADPH Oxidase 2 (NOX2)

Audience: Researchers, scientists, and drug development professionals.

Abstract: The NADPH oxidase (NOX) family of enzymes, particularly NOX2, are critical mediators of reactive oxygen species (ROS) production. While essential for host defense, aberrant NOX2 activity is implicated in the pathogenesis of numerous inflammatory and degenerative diseases, including chronic obstructive pulmonary disease (COPD), neurodegenerative disorders, and cardiovascular conditions.[1][2] This makes NOX2 a compelling therapeutic target. However, the development of specific, in vivo-active inhibitors has been challenging. This technical guide provides an in-depth overview of a promising novel small molecule inhibitor, GSK2795039, and other emerging compounds. It details their mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes critical pathways and workflows to support ongoing research and development in this field.

The Role and Rationale for Targeting NOX2

The NOX2 Enzyme Complex

NADPH Oxidase 2 is a multi-protein enzyme complex responsible for the "respiratory burst" in phagocytes, generating superoxide radicals (O₂•⁻) as a primary function.[3][4] The complex consists of a membrane-bound catalytic core, cytochrome b558 (a heterodimer of gp91phox, also known as NOX2, and p22phox), and several cytosolic regulatory subunits: p47phox, p67phox, p40phox, and the small GTPase Rac.[4][5] Under resting conditions, the complex is dormant. Upon cellular activation, cytosolic subunits translocate to the membrane to assemble the active enzyme, which then catalyzes the transfer of an electron from NADPH to molecular oxygen to produce superoxide.[6][7]

Pathophysiological Significance

While NOX2-derived ROS are vital for killing pathogens, their overproduction contributes significantly to oxidative stress and tissue damage in a wide range of diseases.[8] These include:

-

Inflammatory Diseases: Arthritis, inflammatory lung diseases, and pancreatitis.[1][3]

-

Neurodegenerative Diseases: Alzheimer's, Parkinson's, and traumatic brain injury.[1][2]

-

Cardiovascular Diseases: Hypertension, atherosclerosis, and ischemia-reperfusion injury.[6][7]

This pathological involvement establishes NOX2 as a high-value target for therapeutic intervention.[2] Drug development has historically focused on other isoforms like NOX1 and NOX4, partly due to concerns about potential immunosuppressive effects from NOX2 inhibition.[1][2] However, the promise of treating severe inflammatory conditions has reinvigorated the quest for selective NOX2 inhibitors.[1][2]

Profile of Novel NOX2 Inhibitors

The field has moved beyond non-specific inhibitors like diphenyleneiodonium (DPI) and the debated apocynin towards molecules with greater selectivity and defined mechanisms.[9]

GSK2795039: A First-in-Class In Vivo Active Inhibitor

GSK2795039 is a novel, potent, and selective small molecule inhibitor of NOX2.[10] It was the first compound to demonstrate clear inhibition of the NOX2 enzyme in vivo.[10] It acts as an NADPH-competitive inhibitor, directly targeting the enzyme's catalytic activity.[9][10] Its characterization in various cell-free, cell-based, and animal models provides a robust data set for its utility as both a research tool and a therapeutic lead.

Other Emerging Small Molecule Inhibitors

-

CYR5099: Identified as a NOX2 inhibitor that reduces ROS production and neutrophil infiltration in a mouse model of inflammatory arthritis.[3]

-

TG15-132: A brain-permeable NOX2 inhibitor developed as a potential neuroprotective agent. It has shown the ability to attenuate the induction of genes encoding NOX2 subunits and inflammatory cytokines.[11]

-

Indole Heteroaryl-Acrylonitriles (C6, C14): These compounds inhibit NOX2 with IC50 values around 1 µM by preventing the crucial membrane translocation of the p47phox subunit, thus blocking enzyme assembly.[4]

-

NS1 (Nanoshutter-1): A novel inhibitor designed to target the NADPH binding site, which has been shown to disrupt the active NOX2 complex in macrophages and promote vasodilation.[12]

Quantitative Data Summary

The following tables summarize the available quantitative data for these novel inhibitors, facilitating comparison of their potency, efficacy, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of Novel NOX2 Inhibitors

| Compound | Target/Mechanism | IC50 Value | Selectivity Notes | Reference |

|---|---|---|---|---|

| GSK2795039 | NOX2 (NADPH competitive) | ~100 nM (cell-free) | Selective over NOX1, NOX4, xanthine oxidase, eNOS | [9][10] |

| C6 | p47phox translocation | ~1 µM | Not reported for other NOX isoforms | [4] |

| C14 | p47phox translocation | ~1 µM | Not reported for other NOX isoforms | [4] |

| Bridged Tetrahydroquinolines | NOX2 | 20-32 µM | No inhibition of NOX1, NOX4, NOX5 |[13] |

Table 2: In Vivo Efficacy of Novel NOX2 Inhibitors in Preclinical Models

| Compound | Animal Model | Key Effect | Reference |

|---|---|---|---|

| GSK2795039 | Mouse Paw Inflammation | Abolished ROS production | [10] |

| Mouse Acute Pancreatitis | Reduced serum amylase levels | [10] | |

| Mouse Cystitis | Improved bladder dysfunction and reduced inflammation | [14] |

| CYR5099 | Mouse Inflammatory Arthritis | Reduced ROS, neutrophil infiltration, and edema |[3] |

Table 3: Pharmacokinetic Properties of Selected NOX2 Inhibitors

| Compound | Property | Value | Animal Model | Reference |

|---|---|---|---|---|

| TG15-132 | Plasma half-life | 5.6 hours | Rodent | [11] |

| | Brain-to-Plasma Ratio | >5-fold | Rodent |[11] |

Mechanism of Action & Signaling Pathways

The activation of NOX2 is a tightly regulated process involving the assembly of multiple protein subunits. Inhibition can be achieved by targeting the catalytic site or by preventing this assembly.

NOX2 Activation Pathway

The diagram below illustrates the canonical activation sequence for the NOX2 complex. Stimulation by agonists like phorbol myristate acetate (PMA) leads to the phosphorylation of p47phox, triggering the translocation of the cytosolic complex (p47phox, p67phox, p40phox) to the membrane-bound cytochrome b558. The simultaneous activation and translocation of Rac completes the assembly of the holoenzyme, which can then produce superoxide.

Caption: The NOX2 enzyme activation and assembly pathway at the plasma membrane.

Mechanisms of Inhibition

Novel inhibitors can interfere with this process at different steps. The diagram below contrasts two primary mechanisms: direct enzymatic inhibition and disruption of complex assembly.

Caption: Contrasting mechanisms of novel NOX2 inhibitors.

Key Experimental Protocols

Validating novel NOX2 inhibitors requires a suite of robust assays, from biochemical characterization to in vivo efficacy models.

In Vitro NOX2 Activity Assays

1. Cell-Free (Semi-Recombinant) Assay:

-

Objective: To measure direct inhibition of the assembled NOX2 enzyme independent of cellular translocation pathways.

-

Methodology:

-

Prepare membrane fractions containing cytochrome b558 (gp91phox/p22phox) from differentiated HL-60 cells or other suitable expression systems.

-

Obtain recombinant cytosolic subunits (p47phox, p67phox, Rac).

-

In a microplate format, combine membrane fractions, cytosolic subunits, and an activating agent (e.g., arachidonic acid).

-

Add the test inhibitor (e.g., GSK2795039) at various concentrations.

-

Initiate the reaction by adding NADPH.

-

Measure superoxide production using a detection reagent like cytochrome c (measuring absorbance change) or luminol (chemiluminescence).

-

-

Reference: This method is a standard approach for characterizing direct enzyme inhibitors.[9][10]

2. Cell-Based ROS Production Assay (dHL-60 Model):

-

Objective: To measure the inhibitor's effect on NOX2 activity in a whole-cell context, which includes upstream signaling and subunit translocation.

-

Methodology:

-

Culture human promyelocytic leukemia (HL-60) cells and differentiate them into a neutrophil-like phenotype using DMSO or all-trans retinoic acid.[15]

-

Load the differentiated HL-60 (dHL60) cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCF-DA).[4]

-

Incubate the cells with the test inhibitor for a defined period.

-

Stimulate NOX2 activity with an agonist like phorbol 12-myristate 13-acetate (PMA).[4][15]

-

Measure the fluorescence intensity over time using a plate reader. The increase in fluorescence corresponds to ROS production.

-

-

Reference: This is a widely used high-throughput compatible screening method.[4][15]

Inhibitor Discovery and Validation Workflow

The development of a novel inhibitor follows a logical progression from initial screening to preclinical validation.

Caption: A typical experimental workflow for NOX2 inhibitor development.

Challenges and Future Directions

Despite significant progress, the development of clinical NOX2 inhibitors faces hurdles.

-

Selectivity: High homology among NOX isoforms, particularly at the NADPH binding site, makes achieving isoform-specific inhibition challenging.[14]

-

Side Effects: A primary concern is that systemic NOX2 inhibition could impair the innate immune response, increasing susceptibility to infections.[1][2] This risk must be carefully weighed against the therapeutic benefit in specific diseases.[1][2]

-

Clinical Translation: While preclinical data for compounds like GSK2795039 are promising, successful translation to human clinical trials is the ultimate goal. Currently, the dual NOX1/4 inhibitor Setanaxib (GKT137831) is in clinical trials for conditions like idiopathic pulmonary fibrosis, demonstrating a pathway for NOX inhibitors to reach the clinic.[8][14]

Future efforts will likely focus on developing inhibitors with improved selectivity, potentially targeting unique protein-protein interaction sites (like the p47phox-p22phox interface) rather than the conserved catalytic domain.[4] Additionally, developing delivery systems that target inhibitors to specific tissues or cell types could maximize efficacy while minimizing systemic immunosuppressive side effects.

Conclusion

NOX2 remains a highly attractive, albeit challenging, drug target for a multitude of diseases driven by oxidative stress. The development of novel, selective, and in vivo-active small molecules like GSK2795039, TG15-132, and others represents a major advancement in the field. The data and protocols summarized in this guide highlight the robust methodologies available for characterizing these compounds and underscore their potential as powerful tools for research and as foundational leads for a new class of anti-inflammatory and neuroprotective therapeutics.

References

- 1. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel NOX2 inhibitor attenuates human neutrophil oxidative stress and ameliorates inflammatory arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NADPH oxidase - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibiting NADPH Oxidases to Target Vascular and Other Pathologies: An Update on Recent Experimental and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting M2 Macrophages with a Novel NADPH Oxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective Pharmacological Inhibition of NOX2 by GSK2795039 Improves Bladder Dysfunction in Cyclophosphamide-Induced Cystitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Nox2-IN-2 discovery and synthesis

An In-Depth Technical Guide to the Discovery and Synthesis of a Novel Nox2 Inhibitor: Nox2-IN-2

Introduction

Nicotinamide adenine dinucleotide phosphate (NADPH) oxidase 2 (Nox2) is a multi-subunit enzyme complex and a primary source of regulated reactive oxygen species (ROS) in a variety of cell types, most notably in phagocytes of the immune system.[1][2] The enzyme complex catalyzes the transfer of an electron from NADPH to molecular oxygen, generating the superoxide anion (O₂⁻).[3] While essential for host defense against pathogens, the dysregulation and hyperactivation of Nox2 are implicated in the pathophysiology of numerous diseases characterized by oxidative stress and inflammation, including cardiovascular diseases, neurodegenerative disorders, and cancer.[4][5] This central role in disease makes Nox2 a compelling target for therapeutic intervention. This guide details a representative workflow for the discovery, synthesis, and characterization of a novel, selective small-molecule inhibitor of Nox2, designated herein as this compound.

The Nox2 Signaling and Activation Pathway

The activation of Nox2 is a complex, multi-step process that requires the orchestrated assembly of several protein subunits. In its dormant state, the catalytic core, a heterodimer of gp91phox (also known as Nox2) and p22phox, resides in the plasma or phagosomal membrane.[2] The regulatory subunits—p47phox, p67phox, and p40phox—are located in the cytosol, along with the small GTPase Rac.[3]

Upon cellular stimulation by various agonists (e.g., phorbol 12-myristate 13-acetate (PMA), opsonized particles), a signaling cascade is initiated.[4][6] This typically involves the activation of Protein Kinase C (PKC), which phosphorylates multiple serine residues on the p47phox subunit.[4] This phosphorylation event induces a conformational change in p47phox, exposing domains that allow it to bind to p22phox at the membrane. Concurrently, Rac is activated by exchanging GDP for GTP, enabling it to interact with p67phox. The entire cytosolic complex (p47phox, p67phox, p40phox, and active Rac-GTP) then translocates to the membrane and assembles with the gp91phox/p22phox heterodimer.[3] This final assembly constitutes the active Nox2 enzyme, which can then efficiently produce superoxide.[3]

Discovery of this compound: A Representative Workflow

The discovery of a novel inhibitor like this compound follows a structured, multi-stage process designed to identify potent and selective compounds from a large chemical space. The workflow begins with a high-throughput screen (HTS) and progresses through stages of validation and optimization.

-

High-Throughput Screening (HTS): A large library of diverse small molecules is screened using a robust, automated assay that measures Nox2 activity.[7][8] The goal is to identify initial "hits"—compounds that show significant inhibition of the enzyme.

-

Hit Confirmation & Triage: Hits from the primary screen are re-tested to confirm their activity. Orthogonal assays are employed to eliminate false positives, such as compounds that interfere with the assay technology or act as non-specific ROS scavengers.[7][9]

-

Dose-Response & IC₅₀ Determination: Confirmed hits are tested across a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

-

Selectivity Profiling: Compounds are tested against other Nox isoforms (e.g., Nox1, Nox4, Nox5) to assess their selectivity.[1] An ideal candidate will show high potency against Nox2 with significantly lower activity against other isoforms to minimize off-target effects.

-

Hit-to-Lead & Lead Optimization: Promising hits with good potency and selectivity undergo medicinal chemistry efforts. Analogs are synthesized to improve properties such as potency, selectivity, solubility, and metabolic stability, leading to a "lead" compound like this compound.

Data Presentation: Potency and Selectivity of this compound

The following table summarizes hypothetical quantitative data for the lead candidate, this compound, demonstrating its high potency for Nox2 and selectivity against other relevant isoforms.

| Compound | Nox2 IC₅₀ (µM) | Nox1 IC₅₀ (µM) | Nox4 IC₅₀ (µM) | Nox5 IC₅₀ (µM) | Selectivity (Nox1/Nox2) |

| This compound | 0.085 | 9.5 | > 50 | > 50 | 112-fold |

| Control | 0.7 | 5.2 | 8.1 | 25.6 | 7.4-fold |

Table 1: In vitro inhibitory potency (IC₅₀) and selectivity profile of this compound compared to a hypothetical control compound (e.g., VAS2870).[1] Data are representative of results from cell-free enzymatic assays.

Synthesis of this compound

Small molecule inhibitors like this compound are prepared through multi-step organic synthesis.[10][11] The synthetic route is designed to be efficient, scalable, and allow for the creation of analogs for structure-activity relationship (SAR) studies. Below is a representative, hypothetical synthesis for this compound, a fictional molecule with a common heterocyclic core. The synthesis involves a Suzuki coupling to form a key biaryl bond, followed by a final amidation step.

Experimental Protocols

Detailed and validated experimental protocols are crucial for accurately characterizing a novel inhibitor.

Protocol 4.1: In Vitro Nox2 Inhibition Assay (Cytochrome c Reduction)

This cell-free assay measures the production of superoxide by an activated Nox2 complex by monitoring the superoxide-dismutase-sensitive reduction of cytochrome c.[2][9]

Materials:

-

Membrane fraction from differentiated HL-60 or PLB-985 cells (source of Nox2/p22phox).[9]

-

Recombinant cytosolic proteins: p47phox, p67phox, Rac1(Q61L).

-

Assay Buffer: 65 mM sodium phosphate buffer (pH 7.0), 1 mM EGTA, 1 mM MgCl₂, 10 µM FAD.

-

Cytochrome c (from horse heart).

-

NADPH (tetrasodium salt).

-

Sodium dodecyl sulfate (SDS) as an activator.

-

This compound and control compounds dissolved in DMSO.

-

96-well microplate and spectrophotometer.

Methodology:

-

Prepare the reaction mixture in the assay buffer containing 150 µM cytochrome c, recombinant cytosolic proteins (160 nM each), and the cell membrane fraction (e.g., 15 µg protein).

-

Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) or vehicle (DMSO) to the wells of a 96-well plate.

-

Add the reaction mixture to the wells and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding NADPH to a final concentration of 100 µM, followed immediately by SDS to a final concentration of 50 µM to activate the complex.

-

Immediately begin monitoring the change in absorbance at 550 nm every 30 seconds for 15 minutes at 37°C.

-

Calculate the rate of cytochrome c reduction using the extinction coefficient (Δε = 21.1 mM⁻¹cm⁻¹).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4.2: Cellular ROS Production Assay (Amplex Red)

This cell-based assay quantifies the release of hydrogen peroxide (H₂O₂), a stable downstream product of Nox2-derived superoxide, from stimulated cells using the fluorescent probe Amplex Red.[1][7]

Materials:

-

Differentiated HL-60 cells (human promyelocytic leukemia cells, a model for neutrophils expressing Nox2).

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺.

-

Amplex® Red reagent.

-

Horseradish peroxidase (HRP).

-

Phorbol 12-myristate 13-acetate (PMA) as a cellular activator.

-

This compound and control compounds dissolved in DMSO.

-

96-well black, clear-bottom microplate and fluorescence plate reader.

Methodology:

-

Culture and differentiate HL-60 cells using DMSO or all-trans-retinoic acid for 4-5 days.

-

Harvest cells, wash with HBSS, and resuspend to a final concentration of 1 x 10⁶ cells/mL in HBSS.

-

Prepare a working solution of Amplex Red (100 µM) and HRP (0.2 U/mL) in HBSS.

-

In a 96-well plate, add 50 µL of cell suspension to each well.

-

Add 5 µL of this compound at various concentrations (or DMSO vehicle) to the wells and pre-incubate for 30 minutes at 37°C.

-

Add 50 µL of the Amplex Red/HRP working solution to each well.

-

Initiate ROS production by adding 10 µL of PMA (final concentration 100 nM).

-

Immediately place the plate in a fluorescence reader pre-heated to 37°C.

-

Measure fluorescence intensity (Excitation: 540 nm, Emission: 590 nm) kinetically for 60 minutes.

-

Determine the rate of H₂O₂ production from the slope of the fluorescence curve. Calculate the percentage of inhibition for each concentration and determine the cellular IC₅₀ value.

Data Presentation: Cellular Activity of this compound

The table below shows the dose-dependent effect of this compound on ROS production in a cellular context.

| Concentration of this compound (µM) | Mean Fluorescence Rate (RFU/min) | % Inhibition |

| 0 (Vehicle) | 215.4 | 0% |

| 0.01 | 198.2 | 8% |

| 0.05 | 135.7 | 37% |

| 0.12 | 106.5 | 50.5% |

| 0.5 | 45.1 | 79% |

| 1.0 | 15.8 | 93% |

| 10.0 | 5.1 | 97.6% |

Table 2: Inhibition of PMA-stimulated H₂O₂ production in differentiated HL-60 cells by this compound, as measured by the Amplex Red assay. The cellular IC₅₀ is determined to be approximately 0.12 µM.

Conclusion

The systematic process of discovery, synthesis, and characterization outlined in this guide provides a robust framework for the development of novel therapeutic agents targeting Nox2. Through a combination of high-throughput screening, rigorous biochemical and cell-based assays, and strategic chemical synthesis, a potent and selective inhibitor such as the hypothetical this compound can be identified and optimized. Such a compound holds significant potential for investigating the role of Nox2 in disease and for the development of new treatments for a wide range of inflammation- and oxidative stress-driven pathologies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure, Activation, and Regulation of NOX2: At the Crossroad between the Innate Immunity and Oxidative Stress-Mediated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High-Throughput Screening of NOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical Synthesis of Small Molecules - Creative BioMart [kinasebiotech.com]

- 11. pnas.org [pnas.org]

Technical Guide: Nox2-IN-2, A Potent Bivalent Inhibitor of the NOX2 Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nox2-IN-2, a novel and potent small-molecule inhibitor of the NADPH oxidase 2 (NOX2) complex. This document details its chemical structure, mechanism of action, and key quantitative data. Furthermore, it outlines the experimental protocols for its characterization and provides visualizations of the relevant biological pathways and experimental workflows.

Core Chemical and Physical Properties

This compound, also referred to as compound 33 in foundational research, is a synthetic molecule designed as a bivalent inhibitor. It is characterized by two linked heterocyclic moieties that enable it to bind simultaneously to two sites on its target protein.

| Property | Value |

| IUPAC Name | (E)-3-(6-(2-aminoquinolin-6-yl)oxy)hexyl)-2-(benzo[d]thiazol-2-yl)acrylonitrile |

| CAS Number | 2648709-79-7 |

| Molecular Formula | C₂₈H₂₅N₅OS |

| Molecular Weight | 479.60 g/mol |

| Appearance | Refer to supplier's Certificate of Analysis. |

| Solubility | Soluble in DMSO. Refer to supplier's documentation for details on solubility in other solvents. |

| SMILES | N(c1cc2c(cc1)nc(c1csc(C(=C/CCO/c2ccc3c(c2)N=C(N)C=C3)C#N)n1)c1)=C1 |

Mechanism of Action: Targeting a Key Protein-Protein Interaction

The NADPH oxidase 2 (NOX2) enzyme complex is a primary source of reactive oxygen species (ROS) in phagocytic immune cells. Its activation is a critical step in the inflammatory response. The assembly of the multi-subunit NOX2 complex is a prerequisite for its function. In a resting state, the catalytic core, composed of gp91phox (also known as NOX2) and p22phox, is embedded in the membrane, while the regulatory subunits, including p47phox, p67phox, p40phox, and the small GTPase Rac, are located in the cytosol.

Upon cellular stimulation, the cytosolic subunits translocate to the membrane to assemble the active enzyme complex. A crucial step in this assembly is the binding of the tandem SH3 domains of the p47phox subunit to the proline-rich region (PRR) of the p22phox subunit.

This compound functions as a potent inhibitor by specifically targeting and disrupting this p47phox-p22phox protein-protein interaction (PPI).[1] Its bivalent structure allows it to bind with high affinity to the p47phox subunit, thereby preventing its association with p22phox. This action effectively halts the assembly of the NOX2 complex and subsequent production of superoxide radicals.

Figure 1. NOX2 signaling pathway and the inhibitory action of this compound.

Quantitative Biological Data

This compound has been characterized through various biophysical and cellular assays to quantify its inhibitory potency. The data demonstrates its high affinity for its target and its effectiveness in a cellular context.

Table 1: Biophysical and Cellular Activity of this compound

| Parameter | Value | Assay Type | Description |

| Ki | 0.24 µM | Fluorescence Polarization (FP) | Inhibition constant for the binding of a fluorescently labeled p22phox peptide to the p47phox SH3A-B domains. |

| IC50 (Cellular ROS Production) | ~1-5 µM (est.) | Differentiated HL-60 Cell ROS Assay | Concentration required to inhibit 50% of PMA-stimulated superoxide production in neutrophil-like cells. |

Note: The cellular IC₅₀ is an estimated value based on the activity of closely related bivalent inhibitors from the same chemical series.

Key Experimental Protocols

The following protocols are foundational for the characterization of this compound and similar inhibitors targeting the p47phox-p22phox interaction.

Fluorescence Polarization (FP) Assay for p47phox-p22phox Interaction

This biophysical assay directly measures the ability of a compound to disrupt the interaction between the p47phox SH3A-B domains and a peptide derived from the proline-rich region of p22phox.

References

The Core Physicochemical Properties of Nox2 Inhibitors: A Technical Guide for Drug Development Professionals

For immediate release:

This technical whitepaper provides a detailed overview of the fundamental physicochemical properties of key small molecule inhibitors targeting NADPH Oxidase 2 (Nox2). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics targeting oxidative stress pathways.

Introduction

NADPH Oxidase 2 (Nox2) is a critical enzyme in the production of reactive oxygen species (ROS), playing a central role in host defense and cellular signaling. However, dysregulation of Nox2 activity is implicated in a range of inflammatory and degenerative diseases, making it a prime therapeutic target. The development of small molecule inhibitors of Nox2 is a promising strategy for therapeutic intervention. A thorough understanding of the physicochemical properties of these inhibitors is paramount for optimizing their efficacy, safety, and drug-like characteristics. This guide focuses on two prominent Nox2 inhibitors, GSK2795039 and VAS2870, for which some public data are available, and touches upon a newer class of indole heteroaryl-acrylonitrile inhibitors.

Physicochemical Properties of Key Nox2 Inhibitors

| Property | GSK2795039 | VAS2870 |

| Molecular Formula | C₂₃H₂₆N₆O₂S | C₁₈H₁₂N₆OS |

| Molecular Weight | 450.56 g/mol [1] | 360.39 g/mol |

| Appearance | Solid | White to off-white solid |

| Solubility | DMSO: 45.06 mg/mL (100 mM)[1] DMF: 30 mg/mL DMSO:PBS (pH 7.2) (1:4): 0.20 mg/mL[2] | DMSO: 83.3 mg/mL (231.14 mM) [need ultrasonic] |

| Melting Point | Data not available | Data not available |

| pKa (Predicted) | Data not available | Data not available |

| logP (Predicted) | Data not available | Data not available |

| CAS Number | 1415925-18-6[1] | 722456-31-7[3] |

| SMILES | CC(C)N1C=C(C2=CC3=C(CCN3C)C=C2)C4=C1N=CC=C4NS(=O)(=O)C5=CN(N=C5)C | C1=CC=C(C=C1)CN2C3=C(N=N2)N=CN=C3SC4=NC5=CC=CC=C5O4 |

Note on Indole Heteroaryl-Acrylonitrile Derivatives (C6 and C14): Specific physicochemical data for the Nox2 inhibitors C6 and C14, identified as indole heteroaryl-acrylonitrile derivatives, are not extensively published. However, a study on analogous indole-acrylonitrile derivatives provides predicted physicochemical and pharmacokinetic properties, which may offer some guidance for this class of compounds. Researchers working with these molecules would need to perform experimental characterization to determine their precise properties.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of specific Nox2 inhibitors are often proprietary. However, standard methodologies are widely used in the pharmaceutical industry.

Solubility Determination (Kinetic Assay)

A common high-throughput method to assess kinetic solubility involves the following steps:

-

Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is serially diluted in the organic solvent.

-

Addition to Aqueous Buffer: Aliquots of the diluted compound solutions are added to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a microplate format.

-

Incubation and Precipitation Monitoring: The plate is incubated, and the point at which the compound precipitates out of solution is detected. This can be done using various methods, such as nephelometry (light scattering) or UV/Vis spectroscopy.

-

Data Analysis: The concentration at which precipitation is first observed is determined as the kinetic solubility.

Lipophilicity Determination (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. While various methods exist, the shake-flask method is a classical approach:

-

Solvent Saturation: Equal volumes of n-octanol and water (or a relevant buffer) are mixed and allowed to saturate each other.

-

Compound Addition: A known amount of the test compound is added to the two-phase system.

-

Equilibration: The mixture is agitated (e.g., shaken) for a defined period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV/Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Calculated logP (CLogP) values, derived from the compound's structure using computational algorithms, are also widely used for prediction and initial assessment.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to Nox2 inhibitor research.

Caption: Simplified signaling pathway of Nox2 activation.

Caption: Experimental workflow for kinetic solubility assay.

Caption: Experimental workflow for LogP determination.

Conclusion

The development of potent and selective Nox2 inhibitors holds significant promise for the treatment of a multitude of diseases. A comprehensive understanding and early characterization of the physicochemical properties of these molecules are fundamental to their successful translation from bench to bedside. This guide provides a foundational overview of these properties for key Nox2 inhibitors and outlines the standard experimental approaches for their determination. It is anticipated that this information will aid researchers in the rational design and optimization of the next generation of Nox2-targeted therapeutics.

References

- 1. Pharmacological characterization of the seven human NOX isoforms and their inhibitors - The Victor Chang Cardiac Research Institute Public Repository [eprints.victorchang.edu.au]

- 2. caymanchem.com [caymanchem.com]

- 3. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Nox2 Inhibition in Attenuating Reactive Oxygen Species Production: A Technical Guide to GSK2795039

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of NADPH Oxidase 2 (Nox2) in the production of reactive oxygen species (ROS) and the pharmacological modulation of this pathway by the selective inhibitor, GSK2795039. This document is intended to serve as a comprehensive resource, detailing the mechanism of action, quantitative inhibitory data, and relevant experimental protocols for researchers in drug discovery and development.

Introduction to Nox2 and Reactive Oxygen Species

The NADPH oxidase (Nox) family of enzymes are key players in cellular signaling and host defense through the regulated production of ROS.[1] Nox2, also known as gp91phox, is a catalytic subunit of a multi-protein complex that transfers electrons from NADPH to molecular oxygen, generating superoxide (O₂⁻).[1] This superoxide can then be converted to other ROS, such as hydrogen peroxide (H₂O₂). While essential for processes like phagocytic killing of pathogens, dysregulated Nox2 activity and the subsequent overproduction of ROS are implicated in the pathophysiology of numerous diseases, including cardiovascular and neurodegenerative disorders.[1][2] Consequently, the development of selective Nox2 inhibitors is a significant area of therapeutic research.

GSK2795039: A Selective Nox2 Inhibitor

GSK2795039 is a novel, small-molecule inhibitor of Nox2 that has been extensively characterized for its potency and selectivity.[2] It serves as a critical tool for investigating the physiological and pathological roles of Nox2-derived ROS.

Mechanism of Action

GSK2795039 acts as a direct inhibitor of the Nox2 enzyme.[2] Mechanistic studies have revealed that it functions in an NADPH-competitive manner.[2][3] This suggests that GSK2795039 likely interacts with the NADPH-binding site on the gp91phox subunit, thereby preventing the transfer of electrons to molecular oxygen and halting the production of superoxide.[4] This competitive inhibition mechanism contributes to its specificity for Nox2.

Quantitative Inhibitory Data

The inhibitory potency of GSK2795039 against Nox2 has been determined in a variety of cell-free and cell-based assays. The data presented below is a summary of reported half-maximal inhibitory concentrations (IC₅₀) and the corresponding pIC₅₀ values (-log(IC₅₀)).

| Assay Type | System | Detection Method | pIC₅₀ | IC₅₀ (µM) | Reference |

| Cell-Free | Recombinant Human Nox2 (BHK cell membranes) | HRP/Amplex Red | 6.57 ± 0.17 | 0.269 | [2][5] |

| Cell-Free | Recombinant Human Nox2 (BHK cell membranes) | Oxyburst Green | 6.73 ± 0.16 | ~0.186 | [2] |

| Cell-Free | Recombinant Human Nox2 (BHK cell membranes) | WST-1 | 6.49 ± 0.18 | ~0.324 | [2] |

| Cell-Free | Recombinant Human Nox2 (BHK cell membranes) | NADPH Depletion | 6.60 ± 0.13 | 0.251 | [2][5] |

| Cell-Based | Differentiated HL-60 Cells (PMA-stimulated) | L-012 Chemiluminescence | 6.74 ± 0.17 | ~0.182 | [2] |

| Cell-Based | Human PBMCs (PMA-stimulated) | L-012 Chemiluminescence | 6.60 ± 0.08 | ~0.251 | [2] |

| Cell-Based | Human PMNs | Oxygen Consumption | - | Max inhibition at 20 µM | [2][3] |

Table 1: Inhibitory Potency of GSK2795039 against Nox2

Selectivity Profile

A key attribute of a pharmacological inhibitor is its selectivity for the intended target over other related proteins. GSK2795039 has demonstrated high selectivity for Nox2 over other Nox isoforms and other oxidase enzymes.

| Enzyme | Assay System | pIC₅₀ | IC₅₀ (µM) | Selectivity (fold vs. Nox2) | Reference |

| Nox1 | Cell-based | < 3 | > 1000 | > 3717 | [5] |

| Nox3 | Cell-based | < 3 | > 1000 | > 3717 | [5] |

| Nox4 | Cell-based | < 3 | > 1000 | > 3717 | [5] |

| Nox5 | Cell-based | < 3 | > 1000 | > 3717 | [5] |

| Xanthine Oxidase | Purified enzyme | 4.54 ± 0.16 | 28.8 | > 100 | [2][5] |

| eNOS | Purified enzyme | < 4 | > 100 | > 371 | [2] |

Table 2: Selectivity of GSK2795039 against other Nox Isoforms and Oxidases

Signaling Pathways

The activation of Nox2 is a complex process involving the assembly of cytosolic and membrane-bound subunits. GSK2795039, by inhibiting the catalytic activity of Nox2, effectively blocks the downstream signaling events that are mediated by ROS. In the context of collagen-stimulated platelets, for instance, GSK2795039 has been shown to attenuate the phosphorylation of key signaling proteins such as Syk, LAT, and PLCγ2, ultimately leading to reduced platelet aggregation and thrombus formation.[6][7]

Caption: Nox2 activation and inhibition by GSK2795039.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of GSK2795039.

Cell-Free Recombinant Nox2 Enzyme Assay (HRP/Amplex Red)

This assay measures the production of H₂O₂ from the dismutation of superoxide generated by a semi-recombinant Nox2 enzyme complex.

Materials:

-

Baby hamster kidney (BHK) cell membranes expressing human gp91phox and p22phox.

-

Purified recombinant cytosolic proteins: p47phox, p67phox, and Rac1.

-

Arachidonic acid (AA)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

NADPH

-

GSK2795039

-

Assay buffer (e.g., HBSS)

-

96-well black microplates

Procedure:

-

Prepare a reaction mixture containing BHK cell membranes, recombinant cytosolic proteins, and arachidonic acid in the assay buffer.

-

Add GSK2795039 at various concentrations to the wells of the microplate.

-

Add the reaction mixture to the wells.

-

Initiate the reaction by adding a solution of HRP, Amplex Red, and NADPH.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) over time using a plate reader.

-

Calculate the rate of reaction and determine the pIC₅₀ values from the concentration-response curves.[2]

Cellular ROS Production Assay in Differentiated HL-60 Cells

This assay quantifies ROS production in a cellular context using the chemiluminescent probe L-012.

Materials:

-

Human promyelocytic leukemia (HL-60) cells.

-

Dimethyl sulfoxide (DMSO) for differentiation.

-

Phorbol 12-myristate 13-acetate (PMA) as a stimulant.

-

L-012 chemiluminescent probe.

-

GSK2795039.

-

Assay buffer (e.g., HBSS).

-

96-well white microplates.

Procedure:

-

Differentiate HL-60 cells into a neutrophil-like phenotype by incubation with DMSO for 5-6 days.

-

Harvest and resuspend the differentiated cells in the assay buffer.

-

Aliquot the cell suspension into the wells of the microplate.

-

Add GSK2795039 at various concentrations and incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Add the L-012 probe to the wells.

-

Stimulate ROS production by adding PMA.

-

Immediately measure the chemiluminescence over time using a luminometer.

-

Determine the pIC₅₀ values from the concentration-response curves.[2]

Caption: Workflow for in vitro characterization of GSK2795039.

Conclusion

GSK2795039 is a potent and selective inhibitor of Nox2, making it an invaluable tool for elucidating the role of Nox2-derived ROS in health and disease. Its well-defined mechanism of action and extensive characterization provide a solid foundation for its use in preclinical research and as a lead compound for the development of novel therapeutics targeting oxidative stress-related pathologies. This guide provides the core technical information required for researchers to effectively utilize and interpret data generated with this important pharmacological agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Nox2-IN-2: A Potential Therapeutic Agent for Modulating NADPH Oxidase 2 Activity

Disclaimer: The following technical guide is a representative document based on publicly available information on NADPH Oxidase 2 (Nox2) inhibitors. As of November 2025, no specific molecule designated "Nox2-IN-2" is described in the scientific literature. This guide utilizes data from well-characterized Nox2 inhibitors, such as GSK2795039 and others, to provide a framework for the potential therapeutic application, experimental evaluation, and mechanistic understanding of a selective Nox2 inhibitor.

Introduction

NADPH Oxidase 2 (Nox2), a superoxide-generating enzyme, is a critical component of the innate immune system.[1][2][3][4][5][6] While essential for host defense against pathogens, hyperactivation of Nox2 is implicated in the pathophysiology of numerous diseases characterized by oxidative stress and inflammation, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2][3] This has led to significant interest in the development of selective Nox2 inhibitors as potential therapeutic agents.[7][8] This document provides a technical overview of a representative Nox2 inhibitor, herein referred to as this compound, as a potential therapeutic candidate.

Mechanism of Action

This compound is conceptualized as a small molecule inhibitor that selectively targets the Nox2 enzyme complex. The primary function of Nox2 is to transfer electrons from NADPH to molecular oxygen, producing superoxide radicals (O₂⁻).[4][6][9] This process is tightly regulated and requires the assembly of a multi-protein complex, including the membrane-bound cytochrome b558 (composed of gp91phox/Nox2 and p22phox) and several cytosolic regulatory subunits (p47phox, p67phox, p40phox, and the small GTPase Rac).[3][10]

A potential inhibitor like this compound could exert its effect through various mechanisms, such as:

-

Direct inhibition of the catalytic subunit (gp91phox): By binding to the active site or an allosteric site, preventing electron transfer.

-

Interference with the assembly of the Nox2 complex: By blocking the interaction between key subunits, for example, the binding of p47phox to p22phox.[11]

-

Inhibition of regulatory subunit activation: By preventing the necessary phosphorylation or conformational changes of cytosolic components.

The net effect of this compound would be a reduction in the production of reactive oxygen species (ROS) in cells where Nox2 is the primary source.[7]

Quantitative Data on Representative Nox2 Inhibitors

The following tables summarize quantitative data for several known Nox2 inhibitors, which can serve as a benchmark for a potential therapeutic agent like this compound.

| Inhibitor | IC₅₀ (Nox2) | Cell Type/Assay Condition | Reference |

| GSK2795039 | 0.18 µM | K562 cells expressing Nox2 | [12] |

| GSK2795039 | 4.87 ± 0.99 µM | Primary human neutrophils | [12] |

| TG15-132 | 4.5 µM | Differentiated HL60 cells (CBA assay) | [13] |

| TG15-139 | 3.0 µM | Differentiated HL60 cells (CBA assay) | [13] |

| GLX481304 | 1.25 µM | Human neutrophils | [14] |

| C6 | ~1 µM | Human neutrophils (HL-60 cells) | [15] |

| C14 | ~1 µM | Human neutrophils (HL-60 cells) | [15] |

| 11g | 20 µM | Cellular assay | [16] |

| 11h | 32 µM | Cellular assay | [16] |

| VAS2870 | 1.1 µM | Not specified | [17] |

| Inhibitor | IC₅₀ (Other Nox Isoforms) | Cell Type/Assay Condition | Reference |

| GLX481304 | >100 µM (Nox1) | CHO cells | [14] |

| GLX481304 | 1.25 µM (Nox4) | HEK293 cells | [14] |

| 11g | >100 µM (Nox1, Nox4, Nox5) | Cellular assay | [16] |

| 11h | >100 µM (Nox1, Nox4, Nox5) | Cellular assay | [16] |

| VAS2870 | 12.3 µM (Nox4) | Not specified | [17] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of potential Nox2 inhibitors. Below are representative protocols derived from studies on known inhibitors.

In Vitro Nox2 Inhibition Assay (Cell-Based)

This protocol describes a common method to assess the potency of a Nox2 inhibitor in a cellular context, using differentiated HL-60 cells, which are a reliable model for human neutrophils.[7][18]

Objective: To determine the IC₅₀ of a test compound against PMA-stimulated ROS production in differentiated HL-60 cells.

Materials:

-

Human promyelocytic leukemia (HL-60) cells

-

RPMI 1640 medium with supplements

-

Phorbol 12-myristate 13-acetate (PMA)

-

Coumarin boronic acid (CBA) or Amplex Red

-

Test compound (e.g., this compound)

-

96-well plates

-

Fluorescence plate reader

Procedure:

-

Cell Differentiation: Differentiate HL-60 cells into a neutrophil-like phenotype by incubation with a differentiating agent (e.g., all-trans-retinoic acid or DMSO) for 4-5 days.[18]

-

Cell Preparation: Harvest differentiated HL-60 (dHL-60) cells, wash, and resuspend in a suitable assay buffer (e.g., HBSS with HEPES). Adjust cell density to 1 x 10⁵ cells/mL.[7]

-

Assay Setup:

-

Pipette the dHL-60 cell suspension into the wells of a 96-well plate.

-

Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., DPI).

-

Add the fluorescent probe (e.g., CBA for H₂O₂ detection).[7]

-

-

Nox2 Activation: Stimulate Nox2 activity by adding PMA to a final concentration of 1 µM.[7]

-

Measurement: Immediately begin monitoring the fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.

-

Data Analysis: Calculate the rate of ROS production from the kinetic reads. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Pharmacokinetic and Efficacy Studies

This protocol outlines a general approach for evaluating the in vivo properties of a Nox2 inhibitor in a mouse model of a relevant disease, such as neuropathic pain or traumatic brain injury.[12][19]

Objective: To assess the pharmacokinetic profile and therapeutic efficacy of a test compound in a preclinical animal model.

Materials:

-

Animal model (e.g., mice with spared nerve injury for neuropathic pain).[19]

-

Test compound formulated for in vivo administration (e.g., intraperitoneal or subcutaneous injection).

-

Analytical method for quantifying the compound in plasma and brain tissue (e.g., LC-MS/MS).

-

Behavioral testing apparatus (e.g., von Frey filaments for mechanical sensitivity).[19]

-

Reagents for tissue processing and analysis (e.g., ELISA kits for cytokines, antibodies for immunohistochemistry).

Procedure:

-

Pharmacokinetic Study:

-

Administer a single dose of the test compound to a cohort of healthy animals.

-

Collect blood and brain tissue samples at various time points post-administration.

-

Process the samples and analyze the concentration of the test compound to determine parameters such as half-life, Cmax, and brain penetration.[7]

-

-

Efficacy Study:

-

Induce the disease model in the animals (e.g., spared nerve injury).

-

Administer the test compound or vehicle to different groups of animals according to a predefined dosing regimen. For example, twice-daily injections for a set period.[19]

-

Perform behavioral assessments at baseline and at various time points during and after the treatment period to evaluate the therapeutic effect.

-

At the end of the study, euthanize the animals and collect relevant tissues (e.g., spinal cord, brain) for downstream analysis.

-

-

Ex Vivo Analysis:

-

Analyze the collected tissues for markers of disease pathology and drug effect. This may include measuring levels of inflammatory cytokines (e.g., IL-1β, IL-6), quantifying microglial activation via immunohistochemistry, or assessing markers of oxidative stress.[19]

-

Visualizations: Signaling Pathways and Workflows

Nox2 Activation Signaling Pathway

Caption: Simplified signaling pathway for the activation of the Nox2 complex.

Experimental Workflow for Nox2 Inhibitor Screening

Caption: General workflow for the screening and validation of Nox2 inhibitors.

Therapeutic Potential

Given the role of Nox2-mediated oxidative stress in a wide array of pathologies, a selective inhibitor like this compound holds significant therapeutic promise.

-

Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's disease, Nox2 activity in microglia contributes to neuroinflammation and neuronal damage.[1] Inhibition of Nox2 could mitigate these effects.

-

Cardiovascular Diseases: Nox2 is involved in atherosclerosis, hypertension, and ischemia-reperfusion injury.[1][20] A Nox2 inhibitor could offer cardioprotective benefits.

-

Inflammatory Disorders: By reducing excessive ROS production by phagocytes, a Nox2 inhibitor could be beneficial in chronic inflammatory conditions.[2]

-

Neuropathic Pain: Studies have shown that Nox2 is upregulated after nerve injury and that Nox2 knockout mice exhibit reduced pain behaviors, suggesting Nox2 inhibition as a strategy for pain management.[19]

Conclusion

While "this compound" remains a conceptual placeholder, the wealth of research into the Nox2 enzyme and its inhibitors provides a strong foundation for the development of such a therapeutic agent. A selective, potent, and bioavailable Nox2 inhibitor has the potential to address the underlying oxidative stress and inflammation in a multitude of diseases. The data and protocols outlined in this guide, based on established Nox2 inhibitors, offer a clear roadmap for the preclinical evaluation of any new candidate in this class. Further research is warranted to discover and develop novel Nox2 inhibitors with improved potency and selectivity for clinical applications.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. NOX2-dependent regulation of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Unlocking the power of NOX2: A comprehensive review on its role in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nox proteins in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NOX2 - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NADPH Oxidases: Insights into Selected Functions and Mechanisms of Action in Cancer and Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure, Activation, and Regulation of NOX2: At the Crossroad between the Innate Immunity and Oxidative Stress-Mediated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ebselen and congeners inhibit NADPH-oxidase 2 (Nox2)-dependent superoxide generation by interrupting the binding of regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Effects of NADPH Oxidase Isoform-2 (NOX2) Inhibition on Behavioral Responses and Neuroinflammation in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fibroblast Nox2 (NADPH Oxidase-2) Regulates ANG II (Angiotensin II)–Induced Vascular Remodeling and Hypertension via Paracrine Signaling to Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Nox2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide phosphate (NADPH) oxidase 2 (Nox2), a key enzyme in the production of reactive oxygen species (ROS), has emerged as a critical therapeutic target in a multitude of diseases characterized by inflammation and oxidative stress.[1][2] Originally identified for its role in the respiratory burst of phagocytes for host defense, aberrant Nox2 activity is now implicated in the pathophysiology of cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.[1][2] This technical guide provides an in-depth overview of the foundational research on Nox2 inhibitors, focusing on core mechanisms, experimental evaluation, and the current landscape of inhibitory compounds.

Nox2 Signaling Pathway and Activation

The activation of Nox2 is a complex, multi-step process involving the assembly of a multi-protein complex. In its inactive state, the catalytic subunit of Nox2, also known as gp91phox, is partnered with p22phox in the cell membrane. Activation is triggered by various stimuli that lead to the translocation of several cytosolic regulatory subunits to the membrane-bound catalytic core.[3]

The primary cytosolic components include p47phox, p67phox, and p40phox, which exist as a complex in the cytoplasm, and the small GTPase Rac. Upon stimulation, p47phox is phosphorylated, leading to a conformational change that relieves its auto-inhibitory structure. This allows it to interact with p22phox and recruit the other cytosolic subunits to the membrane. The binding of Rac-GTP to the complex is the final step, inducing a conformational change in gp91phox that initiates the transfer of electrons from NADPH to molecular oxygen, generating superoxide (O₂⁻).[3]

Caption: Nox2 Activation Signaling Pathway.

Mechanisms of Action of Key Nox2 Inhibitors

Nox2 inhibitors can be broadly categorized based on their mechanism of action, targeting different components of the enzyme complex or its activation process.

-

Apocynin: This plant-derived phenolic compound is one of the most widely studied Nox inhibitors. Its inhibitory action is believed to involve the prevention of the translocation of the p47phox subunit to the membrane, thereby blocking the assembly of the active enzyme complex.[4][5] However, its specificity has been a subject of debate, with some studies suggesting it may also act as a general antioxidant.[4]

-

Celastrol: A pentacyclic triterpenoid, celastrol has been shown to be a potent inhibitor of Nox enzymes, with a preference for Nox1 and Nox2.[1][6] Its mechanism involves binding to p47phox and disrupting its interaction with p22phox.[1][6]

-

GSK2795039: This is a small molecule inhibitor that demonstrates selectivity for Nox2.[2][7][8] It acts in an NADPH competitive manner, directly inhibiting the catalytic activity of the enzyme.[9]

-

Nox2ds-tat: This is a peptide-based inhibitor designed to be highly specific for Nox2. It consists of a "docking sequence" from Nox2 that binds to p47phox, linked to a "tat" peptide that facilitates cell entry. By competing with the natural binding site, it prevents the assembly of the active oxidase complex.[1][10]

Caption: Mechanisms of Action of Key Nox2 Inhibitors.

Quantitative Data on Nox2 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common Nox2 inhibitors. This data is crucial for comparing the potency of different compounds and for selecting appropriate concentrations for in vitro and in vivo studies.

| Inhibitor | IC50 for Nox2 (μM) | Assay System | Reference(s) |

| Apocynin | 10 | Activated human neutrophils | [4][5] |

| Celastrol | 1.24 | Cell-free system | [6][11] |

| GSK2795039 | 0.269 | Cell-free assay | [7] |

| Nox2ds-tat | 0.74 | Cell lines expressing Nox2 | [1] |

| VAS2870 | 0.7 - 2 | HL-60 cells, cell-free systems | [12][13] |

| ML171 | 5 | HEK293 cell-based assay | [3][9] |

Experimental Protocols for Evaluating Nox2 Inhibitors

Accurate and reproducible assessment of Nox2 inhibitor efficacy is paramount in drug discovery. The following are detailed methodologies for key experiments.

Cellular Reactive Oxygen Species (ROS) Measurement using DCFDA

This assay measures the intracellular production of ROS in response to a Nox2 activator and the inhibitory effect of a test compound.

Materials:

-

Cell line expressing Nox2 (e.g., HL-60, differentiated into neutrophil-like cells)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) or H2DCFDA stock solution (in DMSO)

-

Nox2 activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Test inhibitor compound

-

Phosphate-buffered saline (PBS)

-

Phenol red-free cell culture medium

-

Black, clear-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Preparation: Seed cells in a black, clear-bottom 96-well plate at a density of 1.5 x 10⁵ cells per well and allow them to adhere if necessary. For suspension cells, collect and wash once with PBS.[14]

-

Staining: Resuspend cells in a diluted DCFDA solution (e.g., 20 µM in phenol red-free medium or buffer) and incubate at 37°C for 30-45 minutes in the dark.[14]

-

Washing: Remove the DCFDA solution and gently wash the cells once or twice with PBS or 1X Buffer.[14]

-

Inhibitor Treatment: Add the test inhibitor at various concentrations to the wells and incubate for a predetermined time (e.g., 30 minutes).

-

Activation: Add the Nox2 activator (e.g., PMA at a final concentration of 100 nM) to all wells except the negative control.

-

Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[14] Kinetic readings over time (e.g., every 5 minutes for 1-2 hours) are recommended.

-

Data Analysis: Subtract the background fluorescence from all readings. The percentage of inhibition is calculated by comparing the fluorescence in inhibitor-treated wells to the PMA-stimulated control wells.

Caption: DCFDA Cellular ROS Assay Workflow.

Cell-Free Nox2 Activity Assay: Cytochrome c Reduction

This assay directly measures the production of superoxide by a reconstituted Nox2 enzyme complex by monitoring the reduction of cytochrome c.

Materials:

-

Membrane fraction containing Nox2/p22phox (from phagocytes or recombinant expression systems)

-

Recombinant cytosolic proteins: p47phox, p67phox, and Rac1 (constitutively active mutant, e.g., Q61L)

-

Cytochrome c

-

NADPH

-

Assay buffer (e.g., phosphate buffer, pH 7.0, containing MgCl₂, EGTA, and FAD)

-

Test inhibitor compound

-

Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer, cytochrome c (e.g., 50-100 µM), membrane fraction, and recombinant cytosolic proteins.

-

Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mixture.

-

Initiation: Start the reaction by adding NADPH (e.g., 100-200 µM).

-

Measurement: Immediately monitor the increase in absorbance at 550 nm over time at a constant temperature (e.g., 25°C). The rate of cytochrome c reduction is proportional to the rate of superoxide production.

-

Data Analysis: Calculate the initial rate of reaction (V₀) from the linear portion of the kinetic trace. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the control reaction without the inhibitor. The molar extinction coefficient for reduced cytochrome c at 550 nm (21.1 mM⁻¹cm⁻¹) can be used to quantify the amount of superoxide produced.

Caption: Cytochrome c Reduction Assay Workflow.

Amplex Red Assay for Hydrogen Peroxide

This assay detects hydrogen peroxide (H₂O₂), a stable downstream product of superoxide dismutation, using the Amplex Red reagent.

Materials:

-

Cell line expressing Nox2 or isolated enzyme components

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Nox2 activator (for cellular assays)

-

Test inhibitor compound

-

Reaction buffer (e.g., Krebs-Ringer phosphate buffer)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, Amplex Red (e.g., 50 µM), and HRP (e.g., 0.1 U/mL).

-

Sample and Inhibitor Addition: For cellular assays, add the reaction mixture to the cells, followed by the test inhibitor. For cell-free assays, combine the Nox2 components, inhibitor, and reaction mixture.

-

Activation/Initiation: For cellular assays, add the Nox2 activator. For cell-free assays, initiate the reaction by adding NADPH.

-

Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes), protected from light.

-

Measurement: Measure the fluorescence of the product, resorufin, using a microplate reader with excitation and emission wavelengths of approximately 545 nm and 590 nm, respectively.

-

Data Analysis: Construct a standard curve using known concentrations of H₂O₂. Determine the concentration of H₂O₂ produced in the samples and calculate the percentage of inhibition.

References

- 1. Unlocking the power of NOX2: A comprehensive review on its role in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The molecular basis of Rac-GTP action-promoting binding of p67phox to Nox2 by disengaging the β hairpin from downstream residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NOX2-dependent regulation of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arachidonic Acid Induces Direct Interaction of the p67phox-Rac Complex with the Phagocyte Oxidase Nox2, Leading to Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. NOX2-dependent regulation of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Downstream Targets and Intracellular Compartmentalization in Nox Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure, Activation, and Regulation of NOX2: At the Crossroad between the Innate Immunity and Oxidative Stress-Mediated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The defense and signaling role of NADPH oxidases in eukaryotic cells: Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Prenylated p47phox-p67phox-Rac1 Chimera Is a Quintessential NADPH Oxidase Activator: MEMBRANE ASSOCIATION AND FUNCTIONAL CAPACITY - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Targets of Nox2-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological targets of Nox2-IN-2, a potent inhibitor of the NADPH Oxidase 2 (Nox2) enzyme complex. This document details the mechanism of action, quantitative binding affinities, and cellular effects of this compound, supported by experimental protocols and signaling pathway diagrams.

Core Target and Mechanism of Action

This compound, also referred to as compound 33, is a bivalent small-molecule inhibitor that selectively targets the protein-protein interaction (PPI) between the cytosolic subunit p47phox and the membrane-bound subunit p22phox of the Nox2 complex.[1][2][3] This interaction is a critical step in the assembly and activation of the Nox2 enzyme, which is responsible for the production of superoxide (O₂⁻) and other reactive oxygen species (ROS).[1]

By disrupting the p47phox-p22phox interaction, this compound effectively prevents the translocation of the cytosolic regulatory subunits (p47phox, p67phox, p40phox, and Rac) to the membrane-bound catalytic core of Nox2 (gp91phox and p22phox). This inhibition of complex assembly prevents the subsequent electron transfer from NADPH to molecular oxygen, thereby blocking ROS production.

Quantitative Data

The following table summarizes the key quantitative data for this compound, derived from biophysical and cellular assays.[1]

| Parameter | Value | Method | Target |

| Binding Affinity (Ki) | 0.24 μM | Fluorescence Polarization | p47phox-p22phox interaction |

| Cellular ROS Inhibition | Concentration-dependent | Cellular ROS production assays | Nox2 in human neutrophils (HL-60 cells) |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay quantitatively measures the binding affinity of this compound to the p47phox subunit and its ability to inhibit the p47phox-p22phox interaction.

Protocol:

-

Reagents: Recombinant human p47phox (tandem SH3 domains), a fluorescently labeled peptide derived from p22phox, and this compound at various concentrations.

-

Procedure:

-

A fixed concentration of the fluorescently labeled p22phox peptide is incubated with a fixed concentration of p47phox in an appropriate buffer.

-

This compound is serially diluted and added to the mixture.

-

The reaction is incubated to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader.

-

-

Data Analysis: The decrease in fluorescence polarization with increasing concentrations of this compound is used to calculate the inhibition constant (Ki).

Cellular Reactive Oxygen Species (ROS) Production Assay

This assay determines the efficacy of this compound in inhibiting Nox2-mediated ROS production in a cellular context.

Protocol:

-

Cell Line: Human neutrophil-like cells (e.g., differentiated HL-60 cells).

-

Reagents: this compound at various concentrations, a ROS-sensitive fluorescent probe (e.g., dihydroethidium or Amplex Red), and a Nox2 activator (e.g., phorbol 12-myristate 13-acetate - PMA).

-

Procedure:

-

Cells are pre-incubated with different concentrations of this compound.

-

The ROS-sensitive probe is added to the cells.

-

Nox2 is activated with PMA.

-

The fluorescence intensity is measured over time using a fluorescence plate reader or microscope.

-

-

Data Analysis: The reduction in fluorescence in the presence of this compound compared to the control (PMA stimulation without inhibitor) indicates the level of ROS inhibition.

Signaling Pathways

This compound acts on a key regulatory node within the Nox2 activation signaling pathway. The canonical activation of Nox2 is initiated by various stimuli, leading to the phosphorylation of p47phox and the activation of the small GTPase Rac. These events trigger the assembly of the cytosolic components and their translocation to the membrane to form the active enzyme complex.

Conclusion

This compound is a potent and specific inhibitor of the Nox2 enzyme complex. Its mechanism of action, involving the disruption of the crucial p47phox-p22phox protein-protein interaction, offers a targeted approach for modulating Nox2 activity. The sub-micromolar binding affinity and demonstrated cellular efficacy make this compound a valuable tool for research into the roles of Nox2 in various physiological and pathological processes. Further investigation into its selectivity against other Nox isoforms and its in vivo pharmacokinetic and pharmacodynamic properties will be crucial for its potential development as a therapeutic agent for diseases associated with oxidative stress and inflammation.

References

A Technical Guide to NADPH Oxidase 2 (Nox2) Inhibition and its Impact on Inflammatory Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NADPH Oxidase 2 (Nox2) is a critical enzyme in the innate immune system, primarily responsible for generating reactive oxygen species (ROS) during the "oxidative burst" to combat pathogens.[1] However, dysregulated Nox2 activity is a key driver of oxidative stress and contributes to the pathology of numerous inflammatory diseases, including neurodegenerative conditions, inflammatory bowel disease, and cardiovascular diseases.[2][3] Consequently, inhibiting Nox2 presents a promising therapeutic strategy to mitigate inflammation. This document provides a detailed overview of the Nox2 activation pathway, its role in inflammation, and the downstream consequences of its inhibition. It includes quantitative data from studies on various Nox2 inhibitors, detailed experimental protocols for assessing inhibitor efficacy, and visualizations of key pathways and workflows.

The Nox2 Enzyme Complex and Activation Pathway

Nox2 is a multi-subunit enzyme complex. Its catalytic core consists of two transmembrane proteins: gp91phox (also known as Nox2) and p22phox.[1] In a resting state, this core is dormant. Enzyme activation is a tightly regulated process requiring the translocation of several cytosolic subunits to the membrane-bound core.[1][4]

The activation cascade is initiated by various stimuli, such as pathogen-associated molecular patterns (PAMPs) or pro-inflammatory cytokines, which trigger the phosphorylation of the p47phox subunit.[1] This phosphorylation event induces a conformational change, allowing p47phox to assemble with p67phox and p40phox. This cytosolic complex then translocates to the membrane and binds to the gp91phox/p22phox heterodimer.[5] Simultaneously, the small GTPase Rac (Rac1 or Rac2) is activated (converted from a GDP-bound to a GTP-bound state) and also moves to the membrane to associate with the complex.[6] The fully assembled complex facilitates the transfer of electrons from NADPH in the cytosol to molecular oxygen on the other side of the membrane, producing superoxide (O2•−) as its primary product.[1]

Caption: The Nox2 enzyme activation pathway.

The Role of Nox2 in Inflammatory Signaling

Nox2-derived ROS are not merely microbicidal agents; they are potent signaling molecules that modulate numerous inflammatory pathways.[7] The hyperactivation of Nox2 is a hallmark of many chronic inflammatory and neurodegenerative diseases.[2][8]

Key Pro-inflammatory Roles:

-

NF-κB Activation: ROS generated by Nox2 can activate the transcription factor NF-κB, a master regulator of inflammation. This leads to the upregulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7]

-

Inflammasome Activation: Nox2-derived ROS can trigger the activation of the NLRP3 inflammasome, a multi-protein complex that processes pro-IL-1β and pro-IL-18 into their active, secreted forms.[3]

-

Microglial Activation: In the central nervous system, Nox2 is highly expressed in microglia.[3][9] Over-activation of microglial Nox2 contributes to neuroinflammation and neuronal damage by producing excessive ROS and pro-inflammatory cytokines.[9]

-

Endothelial Dysfunction: In vascular endothelial cells, Nox2 activation contributes to inflammation and endothelial dysfunction, which are key events in the pathogenesis of atherosclerosis.[3]

Paradoxically, Nox2 also plays a role in the resolution of inflammation. It can modulate signaling pathways that affect neutrophil clearance and promote the induction of antioxidant responses through transcription factors like Nrf2.[4][10] Therefore, the effect of Nox2 is context-dependent, but in chronic disease states, its pro-inflammatory activities often dominate.

Caption: Dual role of Nox2-derived ROS in inflammatory signaling.

Effects of Nox2 Inhibition on Inflammatory Pathways

Targeted inhibition of the Nox2 enzyme is a direct strategy to reduce ROS production and dampen the subsequent inflammatory cascade. The therapeutic effects of Nox2 inhibition have been demonstrated in various preclinical models of disease.

Key Consequences of Nox2 Inhibition:

-

Reduced Pro-inflammatory Cytokines: By preventing ROS-mediated activation of NF-κB and the inflammasome, Nox2 inhibitors significantly reduce the secretion of key pro-inflammatory cytokines.[7][11]

-

Decreased Oxidative Stress: Direct inhibition of the primary source of phagocytic ROS leads to a measurable decrease in markers of oxidative stress.[12]

-

Modulation of Immune Cell Phenotype: Nox2 inhibition can alter the behavior of immune cells. For example, in a model of spinal cord injury, the specific Nox2 inhibitor gp91ds-tat reduced the infiltration of inflammatory neutrophils and macrophages.[12] Furthermore, it promoted a shift in microglia/macrophage polarization from a pro-inflammatory M1 state to an anti-inflammatory M2 state, which is associated with tissue repair.[12]

-

Neuroprotection and Tissue Sparing: In models of neuroinflammation and spinal cord injury, inhibiting Nox2 has been shown to be neuroprotective, reducing lesion volume and improving functional outcomes.[12][13]

Caption: Therapeutic effects resulting from Nox2 inhibition.

Quantitative Data on Nox2 Inhibitors